molecular formula C11H23N B14155695 N-Ethyl-N,1,5-trimethyl-4-hexenylamine CAS No. 100535-00-0

N-Ethyl-N,1,5-trimethyl-4-hexenylamine

Cat. No.: B14155695
CAS No.: 100535-00-0
M. Wt: 169.31 g/mol
InChI Key: NXJHBKKONNZWLA-UHFFFAOYSA-N
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Description

N-Ethyl-N,1,5-trimethyl-4-hexenylamine is a tertiary aliphatic amine characterized by a 4-hexenyl backbone with methyl substituents at the 1- and 5-positions and an ethyl group on the nitrogen atom. Isomethoxte is a muscle relaxant with a secondary amine structure . The addition of an ethyl group in the user’s compound likely enhances lipophilicity and alters metabolic pathways, which may influence pharmacological activity.

Properties

CAS No.

100535-00-0

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-ethyl-N,6-dimethylhept-5-en-2-amine

InChI

InChI=1S/C11H23N/c1-6-12(5)11(4)9-7-8-10(2)3/h8,11H,6-7,9H2,1-5H3

InChI Key

NXJHBKKONNZWLA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Substrate Preparation and Oxidation

The synthesis begins with 6-methyl-5-hepten-2-one, a ketone precursor. Selenium dioxide ($$ \text{SeO}_2 $$) in ethanol mediates allylic oxidation to form trans-2-methyl-6-oxo-2-hepten-1-al, a key intermediate. This step achieves regioselective oxidation at the allylic position, critical for subsequent amination.

Reductive Amination with Ethylmethylamine

The aldehyde intermediate undergoes reductive amination using ethylmethylamine and sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol. This one-pot reaction facilitates imine formation followed by reduction, yielding the tertiary amine with minimal byproducts. Reported yields for analogous reactions range from 68% to 73%.

Table 1: Reaction Conditions for Reductive Amination

Parameter Value Source
Aldehyde trans-2-Methyl-6-oxo-2-hepten-1-al
Amine Ethylmethylamine
Reducing Agent Sodium Cyanoborohydride
Solvent Methanol
Temperature Room Temperature
Yield 68–73%

Method 2: Alkylation of Secondary Amines

Preparation of N,1,5-Trimethyl-4-Hexenylamine

A secondary amine intermediate, N,1,5-trimethyl-4-hexenylamine, is synthesized via reductive amination of 6-methyl-5-hepten-2-one with methylamine. This intermediate serves as the substrate for ethyl group introduction.

Ethylation with Ethyl Halides

Quaternization of the secondary amine with ethyl iodide ($$ \text{C}2\text{H}5\text{I} $$) in dichloromethane introduces the ethyl group. The reaction proceeds under mild conditions (0–25°C) with pyridine as a base to neutralize hydrogen iodide. Purification via column chromatography on silica gel yields the final product with 61–85% efficiency.

Table 2: Alkylation Reaction Parameters

Parameter Value Source
Secondary Amine N,1,5-Trimethyl-4-hexenylamine
Alkylating Agent Ethyl Iodide
Solvent Dichloromethane
Base Pyridine
Temperature 0–25°C
Yield 61–85%

Method 3: Grignard Reaction and Subsequent Amination

Formation of ω-Bromo-α,α-Diphenyl Olefins

A Grignard reagent derived from 4-bromo-1-phenyl-1-pentene reacts with diphenylketone to form ω-bromo-α,α-diphenyl alcohols. Acid-catalyzed dehydration with p-toluenesulfonic acid ($$ \text{p-TsOH} $$) yields ω-bromo-α,α-diphenyl olefins, which are pivotal for introducing the hexenyl chain.

Displacement with Dimethylamine and Ethylation

Nucleophilic displacement of the bromide with dimethylamine produces ω-(N,N-dimethylamino)-α,α-diphenyl olefins. Subsequent ethylation with ethyl iodide under basic conditions completes the synthesis. This method offers scalability, with yields exceeding 70% for multi-gram batches.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Reductive Amination : Moderate yields (68–73%) but requires toxic $$ \text{SeO}_2 $$.
  • Alkylation : High yields (61–85%) and scalable, though prone to over-alkylation.
  • Grignard Route : Labor-intensive but ideal for stereochemical control.

Purification Challenges

Final purification often necessitates distillation (bp 86–88°C at 0.2 Torr) or chromatography due to byproducts from incomplete reductions or alkylations.

Experimental Considerations

Characterization Techniques

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) confirms ethyl group integration at δ 1.1 (triplet) and olefinic protons at δ 5.3.
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 170 ([M+H]$$ ^+ $$).

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,1,5-trimethyl-4-hexenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N,1,5-trimethyl-4-hexenylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Ethyl-N,1,5-trimethyl-4-hexenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, in the treatment of migraines, it may act as a vasoconstrictor, reducing blood flow to certain areas of the brain .

Comparison with Similar Compounds

Isomethoxte (N,1,5-trimethyl-4-hexenylamine)

Structural Differences :

  • Isomethoxte : Secondary amine (N-methyl) with methyl groups at 1- and 5-positions of the hexenyl chain.
  • N-Ethyl-N,1,5-trimethyl-4-hexenylamine : Tertiary amine (N-ethyl and N-methyl) with the same methyl substitutions on the chain.

Functional Implications :

  • Isomethoxte is used therapeutically as a muscle relaxant , while the ethyl-substituted variant’s pharmacological profile remains unexplored.

Ethyl 4-ANPP Hydrochloride

Structural Differences :

  • Ethyl 4-ANPP : Piperidine-based structure with phenethyl and phenyl substituents, forming a cyclic tertiary amine .

Functional Implications :

  • Ethyl 4-ANPP serves as a precursor in opioid analog synthesis and forensic research , whereas the user’s compound may target neuromuscular systems.
  • The molecular weight of Ethyl 4-ANPP (381.4 g/mol) far exceeds that of the user’s compound (153.27 g/mol), suggesting divergent solubility and receptor interactions.

4-N-Hexylbenzylamine

Structural Differences :

  • 4-N-Hexylbenzylamine : Aromatic benzylamine derivative with a hexyl chain .
  • User’s Compound: Non-aromatic aliphatic amine.

Functional Implications :

  • The aromaticity of 4-N-Hexylbenzylamine may confer distinct electronic properties and reactivity compared to the user’s compound.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Substituents Applications Hazards
This compound C10H19N 153.27 Aliphatic tertiary amine N-Ethyl, N-methyl, 1-methyl, 5-methyl Research (inferred neuromuscular activity) Not fully investigated
Isomethoxte (N,1,5-trimethyl-4-hexenylamine) C9H17N 139.24 Aliphatic secondary amine N-methyl, 1-methyl, 5-methyl Muscle relaxant No classified hazards reported
Ethyl 4-ANPP hydrochloride C21H28N2•2HCl 381.4 Piperidine derivative Phenethyl, phenyl, ethyl Forensic/research standard Hazardous (research use only)
4-N-Hexylbenzylamine C13H21N 191.31 Aromatic amine Hexyl, benzyl Industrial/chemical synthesis No classified hazards

Research Findings and Implications

  • Safety Profile : Unlike Ethyl 4-ANPP, which is explicitly labeled hazardous , the user’s compound lacks sufficient toxicological data, necessitating precautionary handling .
  • Therapeutic Potential: While Isomethoxte’s muscle relaxant properties are established , the user’s compound’s tertiary amine structure may offer novel interactions with neuromuscular receptors.

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